What is the chemical structure and molecular weight of methyl 4-fluorocinnamate
What is the chemical structure and molecular weight of methyl 4-fluorocinnamate
Abstract
This technical guide provides a comprehensive overview of methyl 4-fluorocinnamate, a fluorinated aromatic ester of significant interest to the scientific community. We delve into its fundamental physicochemical properties, detailed structural characterization, robust synthesis methodologies, and key applications in the fields of drug discovery and materials science. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its application in advanced research and development projects.
Introduction: The Significance of Fluorinated Cinnamate Esters
Methyl 4-fluorocinnamate, systematically named methyl (E)-3-(4-fluorophenyl)prop-2-enoate, is a specialized organic compound that belongs to the class of cinnamate esters. Its structure is characterized by a methyl ester group conjugated to a propenyl chain, which is, in turn, substituted with a 4-fluorophenyl group. The strategic incorporation of a fluorine atom onto the phenyl ring is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong C-F bonds—can profoundly and beneficially influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[1]
As a derivative of cinnamic acid, a compound found in various plants, methyl 4-fluorocinnamate serves as a valuable and versatile building block in organic synthesis. Its conjugated system and the presence of multiple functional groups (ester, alkene, aromatic ring) provide numerous handles for chemical modification, making it a key intermediate in the synthesis of more complex molecular architectures, including pharmaceutical agents and specialized polymers.
Structural Elucidation and Physicochemical Characterization
Accurate characterization is paramount for the effective use of any chemical reagent. This section details the structural and physical properties of methyl 4-fluorocinnamate.
Chemical Structure and Core Identifiers
The structure of methyl 4-fluorocinnamate is defined by the trans (E) configuration of the double bond, which is the thermodynamically more stable isomer.
Caption: 2D Chemical Structure of Methyl 4-fluorocinnamate.
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-3-(4-fluorophenyl)prop-2-enoate | [2][3] |
| CAS Number | 96426-60-7 | [3] |
| Molecular Formula | C₁₀H₉FO₂ | [3] |
| Molecular Weight | 180.18 g/mol | |
| Canonical SMILES | COC(=O)/C=C/C1=CC=C(F)C=C1 | [2] |
| InChI Key | HSNCAEKOZRUMTB-QPJJXVBHSA-N | [2] |
| Appearance | White to off-white solid/crystal powder | [4] |
| Melting Point | 45-49 °C | [3] |
Spectroscopic Data for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data are characteristic of methyl 4-fluorocinnamate.
Table 2: Spectroscopic Data Summary
| Spectroscopy | Characteristic Peaks and Interpretation |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.64 (d, J=16.0 Hz, 1H, Ar-CH=), 7.49 (dd, J=8.8, 5.4 Hz, 2H, Ar-H ortho to F), 7.08 (t, J=8.7 Hz, 2H, Ar-H meta to F), 6.35 (d, J=16.0 Hz, 1H, =CH-CO), 3.79 (s, 3H, OCH₃). The large coupling constant (16.0 Hz) for the vinyl protons confirms the (E)-isomer configuration. |
| ¹³C NMR | (101 MHz, CDCl₃) δ 167.2 (C=O), 163.9 (d, J=251.9 Hz, C-F), 143.4 (Ar-CH=), 130.6 (d, J=3.4 Hz, Ar-C), 129.9 (d, J=8.5 Hz, Ar-CH), 116.2 (d, J=22.0 Hz, Ar-CH), 116.9 (=CH-CO), 51.8 (OCH₃). The significant C-F coupling is a key identifier. |
| ¹⁹F NMR | (376 MHz, CDCl₃) δ –109.6. |
| IR (Infrared) | ν (cm⁻¹): ~1715-1725 (C=O stretch, strong), ~1640 (C=C stretch, medium), ~1590-1600 (aromatic C=C stretch), ~1220 (C-F stretch), ~1160 (C-O stretch). |
| Mass Spec. (EI) | m/z (%): 180 ([M]⁺, molecular ion), 149 ([M-OCH₃]⁺), 121 ([M-COOCH₃]⁺), 95 ([C₆H₄F]⁺). The fragmentation pattern is characteristic of an aromatic methyl ester. |
(Note: NMR data is based on a closely related structure and established chemical shift principles.[5][6][7] IR and MS data are predicted based on functional group correlations.)[8][9][10]
Synthesis and Reactivity
Methyl 4-fluorocinnamate can be reliably synthesized via several established methods in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Here, we present a detailed protocol for a Wittig reaction, a highly reliable method for forming alkenes with defined stereochemistry.
Featured Synthesis Protocol: The Wittig Reaction
The Wittig reaction provides an unambiguous route to the (E)-alkene by reacting an aldehyde with a phosphorus ylide.[4][11][12] For methyl 4-fluorocinnamate, this involves the reaction of 4-fluorobenzaldehyde with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. Stabilized ylides, such as the one used here, are known to predominantly yield the (E)-isomer product.[11]
Reaction Scheme: 4-Fluorobenzaldehyde + Methyl (triphenylphosphoranylidene)acetate → Methyl (E)-3-(4-fluorophenyl)prop-2-enoate + Triphenylphosphine oxide
Caption: Experimental workflow for the Wittig synthesis of Methyl 4-fluorocinnamate.
Step-by-Step Experimental Protocol:
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1. Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile (approx. 0.5 M).
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2. Ylide Addition: In a single portion, add methyl (triphenylphosphoranylidene)acetate (1.05 eq) to the stirred solution. This stabilized ylide is commercially available and generally air-stable, simplifying the setup.
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3. Reaction: Allow the reaction mixture to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours). The formation of triphenylphosphine oxide as a white precipitate is often observed.
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4. Initial Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
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5. Purification: Redissolve the crude residue in a minimal amount of DCM and add a non-polar solvent like hexanes to precipitate the bulk of the triphenylphosphine oxide. Filter the mixture through a pad of silica gel, washing with additional hexanes/DCM. The filtrate, containing the product, is then concentrated.
-
6. Final Purification: For high purity, the resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
7. Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Confirm the identity and purity of the product using NMR and other spectroscopic methods as detailed in Section 2.2.
Causality and Experimental Choices:
-
Solvent: Anhydrous DCM or acetonitrile are chosen for their ability to dissolve both reactants and for being relatively unreactive under the mild reaction conditions.
-
Stoichiometry: A slight excess of the ylide (1.05 eq) is used to ensure complete conversion of the more valuable aldehyde starting material.
-
Purification: The significant difference in polarity between the desired ester product and the highly polar triphenylphosphine oxide byproduct allows for efficient separation via precipitation and column chromatography.
Applications in Research and Development
The unique structural features of methyl 4-fluorocinnamate make it a valuable precursor in several areas of chemical R&D.
Intermediate in Medicinal Chemistry and Agrochemicals
Cinnamic acids and their derivatives are known to exhibit a wide range of biological activities, including antifungal and herbicidal properties.[13] The fluorinated analogue, methyl 4-fluorocinnamate, serves as a key starting material for creating libraries of novel compounds for screening. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the cinnamyl alcohol, while the double bond can be epoxidized, dihydroxylated, or hydrogenated. These transformations allow for the systematic modification of the molecular scaffold to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 4-fluoro-phenyl motif is a common feature in many approved drugs, valued for its ability to block metabolic oxidation at the para-position and enhance receptor binding interactions.[1]
Monomer for Functional Polymers
Cinnamate-containing polymers are a class of "smart" materials known for their photoreactive properties.[14] The double bond of the cinnamate moiety can undergo a [2+2] photocycloaddition upon exposure to UV light, leading to cross-linking of the polymer chains.[14] This enables the creation of photoresists, negative-tone patterning materials, and matrices for controlled drug delivery. Methyl 4-fluorocinnamate can be polymerized, typically via free-radical polymerization, to create poly(methyl 4-fluorocinnamate). The incorporation of fluorine into the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity).[15] These fluorinated polymers are being explored for advanced biomedical applications and specialized coatings.
Safety and Handling
As a laboratory chemical, methyl 4-fluorocinnamate requires careful handling to ensure user safety.
Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Statement | Precautionary Measures |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
(Source: Aggregated GHS information from ECHA C&L Inventory)[2]
Handling and Storage:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 4-fluorocinnamate is a compound of significant utility, bridging the gap between fundamental building blocks and complex, high-value molecules. Its well-defined structure, predictable reactivity, and the strategic presence of a fluorine atom make it an indispensable tool for chemists in both academia and industry. This guide has provided a detailed framework for its characterization, synthesis, and application, underscoring its importance in the continued development of new pharmaceuticals and advanced functional materials.
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